molecular formula C16H14N4O2 B255881 2-(biphenyl-4-yloxy)-N-4H-1,2,4-triazol-3-ylacetamide

2-(biphenyl-4-yloxy)-N-4H-1,2,4-triazol-3-ylacetamide

Cat. No. B255881
M. Wt: 294.31 g/mol
InChI Key: WDCRNQSGJLHNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(biphenyl-4-yloxy)-N-4H-1,2,4-triazol-3-ylacetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as BPTA, and it belongs to the class of triazole-containing compounds.

Mechanism of Action

The mechanism of action of BPTA is not yet fully understood. However, it has been suggested that BPTA may act by inhibiting the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
BPTA has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, BPTA has also been found to exhibit antibacterial and antifungal activity. BPTA has also been found to exhibit antioxidant activity, making it a potential candidate for the development of drugs to treat oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPTA in lab experiments is its potent antitumor activity. This makes it a valuable tool for researchers studying cancer biology and drug development. However, one of the limitations of using BPTA in lab experiments is its toxicity. BPTA has been found to exhibit cytotoxicity towards normal cells, which can limit its use in certain applications.

Future Directions

There are several future directions for research on BPTA. One potential area of research is in the development of new anticancer drugs based on the structure of BPTA. Another potential area of research is in the development of new drugs to treat oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of BPTA and its potential applications in various fields.

Synthesis Methods

The synthesis of BPTA is a multi-step process that involves the reaction of 4-bromophenylboronic acid with 4-hydroxybiphenyl in the presence of a palladium catalyst to form biphenyl-4-boronic acid. This intermediate is then reacted with 4H-1,2,4-triazole-3-amine in the presence of acetic acid to yield BPTA.

Scientific Research Applications

BPTA has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant areas of research for BPTA is in the development of new drugs. BPTA has been found to exhibit potent antitumor activity, making it a potential candidate for the development of anticancer drugs.

properties

Product Name

2-(biphenyl-4-yloxy)-N-4H-1,2,4-triazol-3-ylacetamide

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

2-(4-phenylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C16H14N4O2/c21-15(19-16-17-11-18-20-16)10-22-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,17,18,19,20,21)

InChI Key

WDCRNQSGJLHNNQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=NC=NN3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=NC=NN3

Origin of Product

United States

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